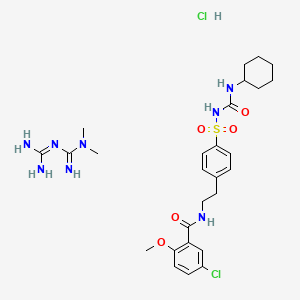
Glucovance
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucovance, also known as this compound, is a useful research compound. Its molecular formula is C27H40Cl2N8O5S and its molecular weight is 659.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HbA1c Reduction
Clinical trials have demonstrated that Glucovance significantly reduces HbA1c levels compared to either glyburide or metformin alone. In one study, patients treated with this compound experienced an average HbA1c reduction of 1.9% compared to metformin and 1.7% compared to glyburide over a treatment period of 2.5 to 6 months .
| Treatment Group | Mean HbA1c Reduction |
|---|---|
| This compound | 1.9% |
| Metformin | 1.7% |
| Glyburide | Not specified |
Postprandial Glucose Control
This compound has also been shown to provide superior control over postprandial glucose excursions compared to its individual components. This is crucial for managing overall blood glucose levels throughout the day .
Study on Biomechanical Effects
A study involving diabetic rats indicated that this compound treatment positively impacted bone biomechanical properties, suggesting potential benefits beyond glycemic control. The treatment resulted in increased ultimate stress and maximum load compared to untreated diabetic groups, indicating improved bone integrity .
Key Findings :
- Ultimate Stress : Increased in diabetic rats treated with this compound.
- Maximum Load : Significant improvement noted.
- Bone Mineral Density : While not significantly different, trends suggested potential benefits.
Safety Profile
This compound is generally well-tolerated, with a comparable risk of hypoglycemia when compared to other treatments for type 2 diabetes. The combination therapy has been associated with improved medication adherence due to its single-pill formulation, which simplifies treatment regimens for patients .
Propriétés
Numéro CAS |
338752-31-1 |
|---|---|
Formule moléculaire |
C27H40Cl2N8O5S |
Poids moléculaire |
659.6 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C23H28ClN3O5S.C4H11N5.ClH/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;1-9(2)4(7)8-3(5)6;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-2H3,(H5,5,6,7,8);1H |
Clé InChI |
HCEQQASHRRPQFE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |
SMILES canonique |
CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |
Key on ui other cas no. |
338752-31-1 |
Synonymes |
Glucovance Glyburide-metformin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















